molecular formula C19H18N2O4 B2605924 2-[(E)-2-phenylethenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole CAS No. 671793-81-0

2-[(E)-2-phenylethenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B2605924
CAS No.: 671793-81-0
M. Wt: 338.363
InChI Key: GMSLFLJHBCUBOB-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-2-phenylethenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is a synthetic organic compound known for its unique structural features and diverse applications in scientific research. This compound contains a 1,3,4-oxadiazole ring substituted with a phenylethenyl group and a trimethoxyphenyl group, making it a molecule of interest in various fields such as medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

The synthesis of 2-[(E)-2-phenylethenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole typically involves the following steps:

Industrial production methods may involve optimization of these synthetic routes to enhance yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

2-[(E)-2-phenylethenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(E)-2-phenylethenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-2-phenylethenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in anti-cancer applications, the compound binds to the colchicine binding site of tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s trimethoxyphenyl group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

2-[(E)-2-phenylethenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[(E)-2-phenylethenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-22-15-11-14(12-16(23-2)18(15)24-3)19-21-20-17(25-19)10-9-13-7-5-4-6-8-13/h4-12H,1-3H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSLFLJHBCUBOB-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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